![molecular formula C16H16N2O3S B5864388 N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5864388.png)
N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . The indole group is a critical component of many pharmaceuticals and other synthetic compounds .
Synthesis Analysis
Indole derivatives can be synthesized through various methods, including Fischer indolisation . This process involves the reaction of phenylhydrazine with a carbonyl compound to produce phenylhydrazone, which is then cyclized under acidic conditions to form the indole nucleus .Molecular Structure Analysis
The indole group consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is aromatic and has a planar geometry .Chemical Reactions Analysis
Indole is a versatile compound that can undergo a variety of chemical reactions. It can act as a nucleophile, and its reactivity can be enhanced by the presence of substituents on the benzene ring .Physical And Chemical Properties Analysis
Indole is a crystalline solid at room temperature and has a strong, unpleasant odor . It is slightly soluble in water, but more soluble in organic solvents .作用機序
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, often with downstream effects on cellular processes .
Result of Action
Indole derivatives are known to have various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
実験室実験の利点と制限
N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide has several advantages and limitations for lab experiments. Some of the advantages include:
- High potency: this compound is a potent inhibitor of DPP-IV, with an IC50 value in the low nanomolar range.
- Selectivity: this compound is highly selective for DPP-IV and does not inhibit other enzymes such as DPP-8 and DPP-9.
- Availability: this compound is commercially available and can be easily obtained for lab experiments.
Some of the limitations of this compound for lab experiments include:
- Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
- Cost: this compound is relatively expensive compared to other DPP-IV inhibitors, which can make it less accessible for some researchers.
将来の方向性
There are several future directions for research on N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide, including:
- Development of more potent and selective DPP-IV inhibitors: While this compound is a potent and selective DPP-IV inhibitor, there is still room for improvement in terms of potency and selectivity.
- Investigation of the long-term effects of DPP-IV inhibitors: While DPP-IV inhibitors such as this compound have shown promise in reducing blood glucose levels and improving glycemic control in patients with T2DM, there is still a need for long-term studies to investigate their safety and efficacy over extended periods of time.
- Exploration of other potential applications of DPP-IV inhibitors: In addition to their potential applications in T2DM, DPP-IV inhibitors such as this compound may have other potential applications in areas such as cancer, inflammation, and cardiovascular disease. Further research is needed to explore these potential applications.
合成法
The synthesis method of N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide involves the reaction of 2,3-dihydro-1H-indole-2-carboxylic acid with N-(3-aminophenyl)methanesulfonamide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction yields this compound as a white solid with a high purity level.
科学的研究の応用
N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide has been extensively researched for its potential applications in various fields, including medicine and biochemistry. One of the most promising applications of this compound is in the treatment of type 2 diabetes mellitus (T2DM). DPP-IV inhibitors such as this compound have been shown to improve glucose tolerance and insulin sensitivity in animal models of T2DM, and clinical trials have demonstrated their efficacy in reducing blood glucose levels and improving glycemic control in patients with T2DM.
特性
IUPAC Name |
N-[3-(2,3-dihydroindole-1-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-22(20,21)17-14-7-4-6-13(11-14)16(19)18-10-9-12-5-2-3-8-15(12)18/h2-8,11,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOOIFGRNBPDLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5864315.png)
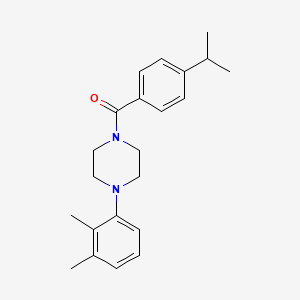
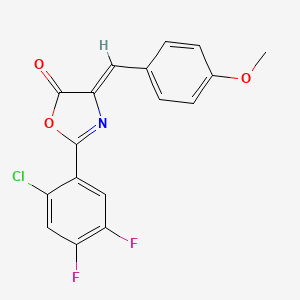
![2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5864333.png)
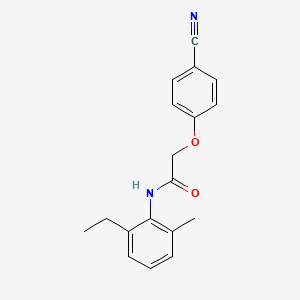
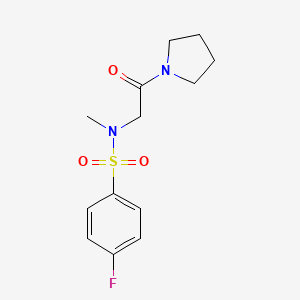
![2-[4-(1,2-dihydro-5-acenaphthylenylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5864360.png)
![3-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5864367.png)
![2-(4-allyl-2-methoxyphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5864373.png)
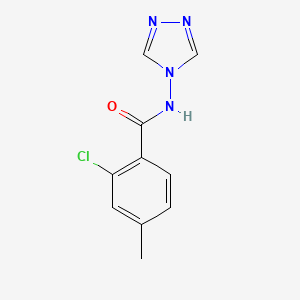
![7,7-dimethyl-2-(methylthio)-4-(4-morpholinyl)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5864387.png)
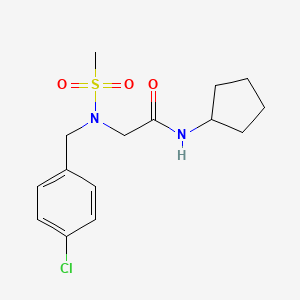
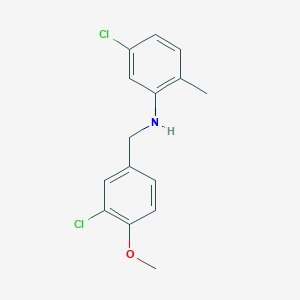
![2-{[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile](/img/structure/B5864409.png)